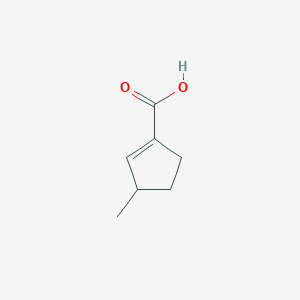

3-Methylcyclopent-1-ene-1-carboxylic acid

Description

Contextualization within Cyclopentenecarboxylic Acid Research

Cyclopentenecarboxylic acid derivatives, as a class, are recognized for their potential applications in various fields, particularly in medicinal chemistry. Research has shown that compounds containing the cyclopentane (B165970) or cyclopentene (B43876) ring system can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The cyclopentene moiety serves as a rigid scaffold that can orient functional groups in specific spatial arrangements, which is crucial for interactions with biological targets.

While extensive research exists for the broader family of cyclopentanecarboxylic acids, specific studies detailing the synthesis, reactivity, and biological evaluation of 3-methylcyclopent-1-ene-1-carboxylic acid are not widely available in peer-reviewed literature. Its structural similarity to other well-studied cyclopentene derivatives suggests it could serve as a building block in the synthesis of more complex molecules, but specific examples are not prominently documented.

Significance as a Cyclic Carboxylic Acid Scaffold in Chemical Synthesis

Cyclic carboxylic acids are valuable scaffolds in organic synthesis due to the versatility of the carboxylic acid group, which can be transformed into a wide array of other functional groups. researchgate.net These scaffolds provide a defined three-dimensional structure that can be elaborated upon to create complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclopentene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-2-3-6(4-5)7(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXYEQYQQGUQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for 3 Methylcyclopent 1 Ene 1 Carboxylic Acid and Its Precursors

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for the construction of 3-methylcyclopent-1-ene-1-carboxylic acid, allowing for the strategic formation of the cyclopentene (B43876) ring and the introduction of the methyl and carboxyl substituents.

Cyclization Reactions in the Formation of the Cyclopentene Ring

The formation of the cyclopentene ring is a critical step in the synthesis of the target molecule. Various cyclization strategies can be employed, with the Diels-Alder reaction and the Robinson annulation being prominent examples of powerful ring-forming reactions in organic synthesis.

The Diels-Alder reaction , a [4+2] cycloaddition, offers a convergent approach to cyclic systems. In a hypothetical pathway to a precursor of the target molecule, a substituted 1,3-diene could react with a dienophile. For instance, isoprene (B109036) (2-methyl-1,3-butadiene) could serve as the diene, reacting with a dienophile such as acrylic acid or one of its esters. This would be followed by further modifications to achieve the desired substitution pattern and double bond position of this compound.

The Robinson annulation is another powerful method for the formation of six-membered rings, but its principles can be adapted for the synthesis of five-membered rings, or it can be used to construct a precursor that is later modified. The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While traditionally used for cyclohexenone synthesis, variations of this reaction can lead to the formation of functionalized cyclopentenone systems which can serve as precursors.

| Cyclization Strategy | Description | Potential Reactants for Precursor Synthesis |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. | Isoprene (diene) and an acrylate (B77674) derivative (dienophile). |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. | A ketone and an α,β-unsaturated ketone. |

Carboxylation Strategies for Cyclopentene Derivatization

Introducing the carboxylic acid group onto the cyclopentene ring is a key transformation. This can be achieved through various carboxylation methods, with the carboxylation of organometallic reagents being a common and effective strategy.

One of the most widely used methods is the carboxylation of a Grignard reagent . This involves the reaction of an organomagnesium halide with carbon dioxide. For the synthesis of this compound, a Grignard reagent would first be prepared from a corresponding 1-halo-3-methylcyclopent-1-ene. The subsequent reaction of this Grignard reagent with solid carbon dioxide (dry ice) followed by an acidic workup would yield the target carboxylic acid.

Another potential carboxylation agent is oxalyl chloride . While often used to prepare acyl chlorides from carboxylic acids, under certain conditions, it can be involved in the introduction of a carboxyl functional group.

| Carboxylation Method | Reagents | Description |

| Grignard Reaction | 1. Magnesium (Mg) 2. Carbon Dioxide (CO₂) 3. Acidic workup (e.g., HCl) | Formation of a Grignard reagent from an organohalide, followed by reaction with CO₂. |

| Use of Oxalyl Chloride | Oxalyl chloride ((COCl)₂) | Can be used in multi-step sequences to introduce a carboxyl group. |

Alkylation and Methylation Techniques for Ring Substitution

The introduction of the methyl group at the 3-position of the cyclopentene ring can be accomplished through alkylation reactions. The timing of this step is crucial and can occur either before or after the formation of the carboxylic acid functionality.

A plausible strategy involves the alkylation of a pre-formed cyclopentenecarboxylic acid or its ester. For instance, the synthesis of the isomeric 1-methylcyclopent-3-ene-1-carboxylic acid has been reported via the methylation of 3-cyclopentene-1-carboxylic acid using iodomethane. A similar approach could potentially be adapted for the synthesis of the target molecule, where a cyclopentene-1-carboxylic acid derivative is deprotonated with a strong base to form an enolate, which is then alkylated with a methyl halide.

| Alkylation Technique | Reagents | Description |

| Enolate Alkylation | 1. Strong base (e.g., LDA) 2. Methyl halide (e.g., CH₃I) | Deprotonation of a precursor to form an enolate, followed by nucleophilic attack on the methyl halide. |

Cyclization of Acetonylacetone to Related Cyclopentenones

A highly relevant and well-documented route to a key precursor of this compound is the intramolecular aldol condensation of 2,5-hexanedione (B30556) (acetonylacetone). This reaction directly yields 3-methyl-2-cyclopenten-1-one (B1293772). researchgate.netchemicalbook.combohrium.comrsc.org

This base- or acid-catalyzed cyclization is an efficient method for constructing the five-membered ring with the desired methyl substitution pattern. The resulting 3-methyl-2-cyclopenten-1-one is a versatile intermediate that can be further functionalized to introduce the carboxylic acid group at the 1-position and adjust the position of the double bond.

| Reaction | Starting Material | Product | Catalyst |

| Intramolecular Aldol Condensation | 2,5-Hexanedione (Acetonylacetone) | 3-Methyl-2-cyclopenten-1-one | Base (e.g., NaOH, KOH) or Acid |

Functional Group Interconversions and Modifications Leading to the Compound

An alternative to de novo synthesis is the modification of existing cyclopentene derivatives through functional group interconversions. A key strategy in this category is the oxidation of precursor alcohols or aldehydes to the corresponding carboxylic acid.

Oxidation Pathways for Precursor Alcohols and Aldehydes

The direct oxidation of a primary alcohol or an aldehyde is a common and effective method for the synthesis of carboxylic acids. For the preparation of this compound, this would involve the oxidation of (3-methylcyclopent-1-en-1-yl)methanol or 3-methylcyclopent-1-ene-1-carbaldehyde, respectively.

A variety of oxidizing agents can be employed for this transformation. Potassium dichromate(VI) in the presence of a strong acid like sulfuric acid is a classic and potent oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. libretexts.org Another widely used reagent is Pyridinium chlorochromate (PCC) , which is known for its milder nature and is often used for the selective oxidation of primary alcohols to aldehydes. wikipedia.orglibretexts.org However, under appropriate conditions, stronger oxidizing systems based on chromium can achieve the full oxidation to the carboxylic acid.

| Precursor | Oxidizing Agent | Product |

| (3-Methylcyclopent-1-en-1-yl)methanol | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | This compound |

| 3-Methylcyclopent-1-ene-1-carbaldehyde | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | This compound |

| (3-Methylcyclopent-1-en-1-yl)methanol | Pyridinium chlorochromate (PCC) (in excess or with co-oxidants) | This compound |

Hydrolysis of Nitriles and Esters

The preparation of this compound can be achieved through the hydrolysis of its corresponding nitrile or ester precursors. These reactions are fundamental in organic synthesis for the conversion of these functional groups into carboxylic acids.

From Nitriles: The synthesis can commence from 3-methylcyclopent-1-ene-1-carbonitrile. The hydrolysis of the nitrile group to a carboxylic acid can be performed under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This method typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process also forms an amide intermediate, which is then hydrolyzed to the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.

From Esters: The corresponding ester, methyl 3-methylcyclopent-1-ene-1-carboxylate, can also serve as a direct precursor. Saponification, the hydrolysis of an ester under basic conditions, is a common method. The ester is typically refluxed with an aqueous solution of a strong base, such as sodium hydroxide. This reaction produces the sodium salt of the carboxylic acid and methanol. Subsequent acidification of the reaction mixture liberates the desired this compound.

| Precursor | Reagents | Intermediate | Product |

| 3-Methylcyclopent-1-ene-1-carbonitrile | H₂SO₄ (aq), Δ | 3-Methylcyclopent-1-ene-1-carboxamide | This compound |

| 3-Methylcyclopent-1-ene-1-carbonitrile | 1. NaOH (aq), Δ 2. H₃O⁺ | Sodium 3-methylcyclopent-1-ene-1-carboxylate | This compound |

| Methyl 3-methylcyclopent-1-ene-1-carboxylate | 1. NaOH (aq), Δ 2. H₃O⁺ | Sodium 3-methylcyclopent-1-ene-1-carboxylate | This compound |

Acidic Hydrolysis of Polyfunctional Cyclopentadiene (B3395910) Derivatives

A notable route to cyclopentene carboxylic acid derivatives involves the acidic hydrolysis of highly substituted cyclopentadiene precursors. Research has demonstrated the synthesis of 2-methylcyclopent-2-ene-4-one-1-carboxylic acid monohydrate through the acidic hydrolysis of methyl 3-hydroxy-5-methylcyclopentadiene-1,2,4-tricarboxylate and methyl 3-amino-5-methylcyclopentadiene-1,2,4-tricarboxylate surrey.ac.uk. This methodology highlights the transformation of complex cyclic structures into functionalized cyclopentenone carboxylic acids.

The starting polyfunctional cyclopentadiene derivatives can be prepared from acyclic precursors. For instance, the sodio derivative of methyl 3-hydroxy-5-methylcyclopentadiene-1,2,4-tricarboxylate is synthesized from methyl malonate and methyl α,α'-dibromo-β-methylglutarate surrey.ac.uk. Subsequent acidic hydrolysis of these complex cyclopentadiene derivatives leads to the formation of the cyclopentenone carboxylic acid ring system, which is structurally related to the target molecule. While this specific example yields a ketone functionality, it establishes a valid synthetic strategy for accessing the core cyclopentene carboxylic acid scaffold from polyfunctional precursors.

Hydrodeoxygenation of Methylcyclopentenones

The hydrodeoxygenation of methylcyclopentenones presents a viable pathway to the precursors of this compound. Specifically, 3-methylcyclopent-2-enone can be sourced from the intramolecular aldol condensation of 2,5-hexanedione, which in turn can be derived from cellulose (B213188) nih.gov. The selective hydrodeoxygenation of 3-methylcyclopent-2-enone over a zinc-molybdenum oxide catalyst has been shown to produce methylcyclopentadiene (B1197316) (MCPD) with high yield nih.gov. This process is significant as it provides a bio-based route to the methylcyclopentene core structure.

To arrive at this compound, the resulting methylcyclopentadiene would require a subsequent carboxylation step. This could potentially be achieved through various methods, such as treatment with a strong base to form a cyclopentadienyl (B1206354) anion followed by reaction with carbon dioxide. The regioselectivity of this carboxylation would be a critical factor in obtaining the desired isomer.

| Precursor | Catalyst | Product of Hydrodeoxygenation | Potential Subsequent Reaction | Final Product |

| 3-Methylcyclopent-2-enone | MoO₃/ZnO | Methylcyclopentadiene | Carboxylation | This compound |

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers of this compound and its derivatives requires advanced stereoselective methods. These strategies are crucial for applications where a particular enantiomer or diastereomer is desired.

Kinetic Resolution Methodologies in Cyclopentenecarboxylate Synthesis

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In the context of cyclopentenecarboxylate synthesis, the kinetic resolution of racemic methyl (±)-5-alkyl-cyclopentene-1-carboxylates has been successfully demonstrated psu.edursc.org. This is achieved through the conjugate addition of a chiral lithium amide, such as lithium (S)-N-benzyl-N-α-methylbenzylamide psu.edursc.org.

The reaction proceeds with significant enantiorecognition, where one enantiomer of the racemic ester reacts preferentially with the chiral lithium amide. This results in the formation of a diastereomeric β-amino ester and the recovery of the unreacted enantiomer of the starting ester in high enantiomeric excess. The efficiency of this resolution is often expressed by the selectivity factor (s). High selectivity factors indicate a more effective separation of the enantiomers.

A parallel kinetic resolution approach has also been developed using a pseudoenantiomeric mixture of lithium amides, further enhancing the efficiency of the separation psu.edursc.org. Although these studies focus on 5-alkyl substituted cyclopentene carboxylates, the methodology is highly relevant for the synthesis of enantiomerically enriched derivatives of this compound.

Diastereoselective Conjugate Addition Strategies

Diastereoselective conjugate addition is a key method for creating new stereocenters in a controlled manner. In the synthesis of substituted cyclopentane (B165970) rings, the 1,4-conjugate addition of organocuprates to α,β-unsaturated cyclopentenecarboxylates has been investigated figshare.comdoi.org. For instance, the addition of alkyl cuprates to methyl cyclopent-1-enecarboxylates can proceed with diastereoselectivity, influenced by the existing stereocenters in the substrate or the use of chiral auxiliaries.

The reaction typically involves the use of a Gilman reagent (a lithium diorganocuprate), which delivers an alkyl group to the β-position of the unsaturated ester ucla.edu. The facial selectivity of the addition can be directed by steric or electronic factors within the substrate, leading to the preferential formation of one diastereomer. This strategy allows for the controlled introduction of substituents at the 3-position of the cyclopentane ring, which is directly applicable to the synthesis of diastereomerically enriched precursors to this compound.

Intramolecular Nitrone-Olefin Cycloaddition Approaches

The intramolecular [3+2] cycloaddition of nitrones with olefins is a powerful tool for the construction of complex polycyclic frameworks, including substituted cyclopentane rings wikipedia.org. This reaction involves a nitrone tethered to an olefin, which upon heating or catalysis, undergoes a cycloaddition to form an isoxazolidine (B1194047) ring system fused to the existing molecular framework organicreactions.orgrsc.org.

The resulting isoxazolidine can then be further manipulated. Reductive cleavage of the N-O bond in the isoxazolidine ring yields a 1,3-aminoalcohol, introducing two new stereocenters with a defined relative stereochemistry. The regioselectivity of the intramolecular cycloaddition is often controlled by the length and nature of the tether connecting the nitrone and the olefin, which can lead to the formation of five-membered rings with high stereocontrol wikipedia.org. This approach provides a strategic pathway to synthesize highly functionalized cyclopentane derivatives that can serve as precursors to stereoisomers of this compound.

Ring-Closing Metathesis in Cyclopentane-1-carboxylic Acid Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of cyclic alkenes, including five-membered rings. wikipedia.org This reaction, catalyzed by transition metal complexes, typically ruthenium-based catalysts developed by Grubbs, involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile byproduct, such as ethylene (B1197577). wikipedia.orgyoutube.com The entropic driving force of releasing a small gaseous molecule makes this reaction highly effective for the formation of 5- to 7-membered rings. wikipedia.org

While a direct synthesis of this compound using RCM has not been extensively documented in publicly available literature, the principles of the methodology can be applied to a hypothetical precursor. The key to a successful RCM approach is the design of a suitable acyclic diene precursor that, upon cyclization, will yield the desired substituted cyclopentene ring.

For the synthesis of a precursor to this compound, a potential diene substrate could be 2-allyl-2-methylpent-4-enoic acid or a corresponding ester derivative. The RCM reaction would then proceed as follows:

Reaction Scheme:

The success of this reaction is contingent on several factors, including the choice of catalyst and the reaction conditions. Second-generation Grubbs' catalysts are known for their higher activity and broader functional group tolerance, which would be beneficial for a substrate containing a carboxylic acid or ester group. organic-chemistry.org

The following table outlines representative RCM reactions for the formation of five-membered rings, illustrating the general conditions and yields that might be expected for the synthesis of a this compound precursor.

| Diene Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl diallylmalonate | Grubbs' I (5%) | CH2Cl2 | Reflux | 95 | wikipedia.org |

| N-Tosyl-N,N-diallylamine | Grubbs' II (5%) | Toluene | 80 | 98 | organic-chemistry.org |

| 1,6-Heptadiene-4,4-dicarboxylic acid diethyl ester | Grubbs' I (4%) | CH2Cl2 | 25 | 92 | wikipedia.org |

The construction of the tetrasubstituted carbon at the 1-position of the target molecule represents a significant challenge for RCM. While the formation of trisubstituted double bonds is achievable, the synthesis of tetrasubstituted olefins via RCM is generally more difficult and often requires more reactive catalysts and specific substrate design. nih.gov

Chiral Auxiliary-Mediated Transformations

To achieve stereocontrol in the synthesis of this compound, particularly if a specific enantiomer is desired, chiral auxiliary-mediated transformations offer a robust strategy. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org

A plausible approach for the asymmetric synthesis of a precursor to this compound involves the diastereoselective alkylation of an enolate derived from a cyclopentenone precursor attached to a chiral auxiliary. Evans' oxazolidinone auxiliaries are widely used for this purpose due to their high levels of stereocontrol in alkylation reactions. uvic.ca

Hypothetical Synthetic Sequence:

Attachment of Chiral Auxiliary: A suitable cyclopentenone precursor, such as 3-methylcyclopent-2-en-1-one, could be N-acylated with a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.

Diastereoselective Conjugate Addition/Alkylation: The resulting N-enoyl oxazolidinone can then undergo a diastereoselective conjugate addition of a methyl group (for example, using a Gilman cuprate), followed by trapping of the resulting enolate with an electrophile that will eventually be converted to the carboxylic acid group. Alternatively, an enolate can be formed and subsequently alkylated. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. nih.gov

Removal of Chiral Auxiliary: After the desired stereocenter at the 3-position is set, the chiral auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched carboxylic acid. researchgate.net

The following table provides examples of diastereoselective alkylations using chiral auxiliaries, demonstrating the high levels of stereocontrol that can be achieved.

| Substrate | Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| N-propionyl oxazolidinone | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >98% | uvic.ca |

| N-glycinate Schiff base | (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Methyl iodide | 95% | wikipedia.org |

| Pseudoephedrine amide of propanoic acid | (+)-Pseudoephedrine | Ethyl iodide | >98% | nih.gov |

The application of this methodology to the synthesis of this compound would allow for the preparation of a specific enantiomer, which is often crucial for biological applications. The choice of chiral auxiliary and reaction conditions can be optimized to maximize the diastereoselectivity of the key stereocenter-forming step. acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Methylcyclopent 1 Ene 1 Carboxylic Acid

Acid-Base Chemistry and Salt Formation

Due to the presence of the carboxylic acid functional group, 3-Methylcyclopent-1-ene-1-carboxylic acid exhibits acidic properties. It can react with bases to form carboxylate salts. libretexts.orglibretexts.org This is a fundamental acid-base neutralization reaction where the proton of the carboxyl group is transferred to the base.

Common bases used for this purpose include alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH), and amines. libretexts.org The resulting salts, for instance, sodium 3-methylcyclopent-1-ene-1-carboxylate, are typically ionic in nature and often exhibit greater water solubility than the parent carboxylic acid. libretexts.org

The general reaction can be represented as: C₆H₉COOH + B → C₆H₉COO⁻BH⁺ (where B is a base)

| Reactant Base | Product Salt | General Characteristics |

| Sodium Hydroxide (NaOH) | Sodium 3-methylcyclopent-1-ene-1-carboxylate | Ionic, water-soluble |

| Ammonia (B1221849) (NH₃) | Ammonium (B1175870) 3-methylcyclopent-1-ene-1-carboxylate | Ionic, water-soluble |

| Triethylamine ((C₂H₅)₃N) | Triethylammonium 3-methylcyclopent-1-ene-1-carboxylate | Ionic, soluble in organic solvents |

Nucleophilic Acyl Substitution Reactions of the Carboxyl Group

The carbon atom of the carboxyl group is electrophilic and susceptible to attack by nucleophiles. This leads to a class of reactions known as nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophilic group.

Esterification is a common reaction of carboxylic acids, including this compound. One of the most well-known methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comweebly.com This reaction is reversible, and the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The general equation for the Fischer esterification of this compound is: C₆H₉COOH + R'OH ⇌ C₆H₉COOR' + H₂O (in the presence of an acid catalyst)

| Alcohol (R'OH) | Ester Product | Reaction Conditions |

| Methanol (CH₃OH) | Methyl 3-methylcyclopent-1-ene-1-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

| Ethanol (C₂H₅OH) | Ethyl 3-methylcyclopent-1-ene-1-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

| Propanol (C₃H₇OH) | Propyl 3-methylcyclopent-1-ene-1-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

Amides can be synthesized from this compound by reacting it with ammonia or primary and secondary amines. libretexts.org Direct reaction of a carboxylic acid with an amine initially forms an ammonium carboxylate salt. masterorganicchemistry.com Upon heating, this salt can dehydrate to form the corresponding amide.

However, a more common and efficient method involves the use of coupling agents or the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. masterorganicchemistry.comnih.gov Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation under milder conditions. youtube.com

| Amine (R'R''NH) | Amide Product | Reaction Conditions/Reagents |

| Ammonia (NH₃) | 3-Methylcyclopent-1-ene-1-carboxamide | Heat or coupling agent (e.g., DCC) |

| Methylamine (CH₃NH₂) | N-Methyl-3-methylcyclopent-1-ene-1-carboxamide | Heat or coupling agent (e.g., DCC) |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-3-methylcyclopent-1-ene-1-carboxamide | Heat or coupling agent (e.g., DCC) |

This compound can be converted into more reactive derivatives like acid anhydrides and acyl halides. These compounds are valuable intermediates in organic synthesis.

Acyl Halide Formation: Acyl chlorides are commonly prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.uklibretexts.org These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group is replaced by a chloride ion. libretexts.org

C₆H₉COOH + SOCl₂ → C₆H₉COCl + SO₂ + HCl

Anhydride (B1165640) Formation: Acid anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often at high temperatures. youtube.com A more practical laboratory synthesis involves the reaction of an acyl chloride with a carboxylate salt. youtube.com

C₆H₉COCl + C₆H₉COONa → (C₆H₉CO)₂O + NaCl

| Reagent | Product | Byproducts |

| Thionyl chloride (SOCl₂) | 3-Methylcyclopent-1-ene-1-carbonyl chloride | SO₂, HCl |

| Phosphorus pentachloride (PCl₅) | 3-Methylcyclopent-1-ene-1-carbonyl chloride | POCl₃, HCl |

| Acetic anhydride ((CH₃CO)₂O) | Mixed anhydride of this compound and acetic acid | Acetic acid |

Reduction Reactions of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents.

Diborane (B₂H₆), often used as a solution in tetrahydrofuran (B95107) (THF), is a highly effective and selective reagent for the reduction of carboxylic acids to primary alcohols. researchgate.netlibretexts.org The reaction is generally chemoselective, meaning it will reduce the carboxylic acid group in the presence of other reducible functional groups like esters or nitro groups. researchgate.net

The mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the primary alcohol.

| Reducing Agent | Intermediate | Final Product |

| Diborane (B₂H₆ in THF) | Tri-(3-methylcyclopent-1-en-1-yl)methoxyborane | (3-Methylcyclopent-1-en-1-yl)methanol |

Electrophilic and Radical Additions to the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the conjugating effect of the carboxylic acid group. This electronic nature makes it susceptible to attack by nucleophiles and radical species.

Hydrotrifluoromethylation, the net addition of a hydrogen atom and a trifluoromethyl (CF₃) group across a double bond, is a significant transformation in medicinal chemistry due to the unique properties conferred by the CF₃ group. For α,β-unsaturated carboxylic acids, this reaction can proceed via a radical mechanism, often initiated by a trifluoromethyl radical source under photoredox or copper catalysis. organic-chemistry.orgrsc.orgacs.org

The reaction with this compound would likely proceed through the following mechanistic pathway:

Initiation: A trifluoromethyl radical (•CF₃) is generated from a suitable precursor, such as Togni's reagent, under catalytic conditions.

Propagation: The electrophilic •CF₃ radical adds to the β-carbon of the cyclopentene ring, which is the more nucleophilic position of the double bond. This addition generates a carbon-centered radical intermediate at the α-position. This regioselectivity is favored due to the formation of a more stable radical, which is stabilized by the adjacent carboxylic acid group.

Hydrogen Atom Transfer (HAT): The α-carbonyl radical intermediate then abstracts a hydrogen atom from a donor in the reaction medium (e.g., a thiol or solvent) to yield the final product, regenerating the radical chain carrier.

Recent advancements have demonstrated the hydrofluoroalkylation of alkenes using fluoroalkyl carboxylic acids themselves as the radical source through cooperative catalysis, though this often leads to decarboxylation. nih.govresearchgate.net A direct hydrotrifluoromethylation of the double bond without decarboxylation would be the expected pathway when using reagents like Togni's reagent under photoredox conditions. rsc.org

Table 1: Potential Reagents for Hydrotrifluoromethylation

| Reagent Class | Example Reagent(s) | Catalyst System | Expected Outcome |

| Electrophilic CF₃ Source | Togni's Reagent I | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) or Cu(I) | Addition of CF₃ to the β-position and H to the α-position. |

| Radical CF₃ Source | CF₃I, CF₃SO₂Cl | Radical Initiator (AIBN), Photochemical | Addition of CF₃ to the β-position, followed by H-atom abstraction. |

| Decarboxylative CF₃ Source | Trifluoroacetic Acid (TFA) | Cooperative Fe/Thiol Catalysis | Potential for decarboxylation followed by trifluoromethylation at a new site. nih.gov |

Photochemical Transformations and Mechanistic Pathways

As an α,β-unsaturated carbonyl compound, this compound is expected to undergo photochemical reactions, most notably [2+2] photocycloadditions with other alkenes. acs.orgyoutube.com These reactions are typically initiated by the excitation of the molecule to an electronically excited state. For α,β-unsaturated ketones and esters, the reaction often proceeds from the triplet excited state (T₁), which can be accessed via intersystem crossing from the initially formed singlet excited state (S₁) or through triplet sensitization. researchgate.net

The general mechanism for a sensitized [2+2] photocycloaddition is as follows:

Sensitizer (B1316253) Excitation: A sensitizer molecule (e.g., acetone (B3395972) or a thioxanthone derivative) absorbs light and is promoted to its triplet state. acs.orgresearchgate.net

Triplet Energy Transfer: The excited sensitizer collides with a ground-state molecule of this compound, transferring its energy and promoting the acid to its triplet state (³ππ*), while the sensitizer returns to its ground state.

Biradical Formation: The triplet-state α,β-unsaturated acid reacts with a ground-state alkene. The attack typically occurs at the β-carbon to form a 1,4-triplet biradical intermediate, which is generally the more stable biradical. researchgate.net

Intersystem Crossing and Ring Closure: The triplet biradical undergoes intersystem crossing to the corresponding singlet biradical, which then rapidly collapses to form the cyclobutane (B1203170) ring.

The stereochemistry of the final product is determined during the ring closure step and is influenced by steric and electronic factors in the biradical intermediate. The use of chiral sensitizers or catalysts, such as a chiral phosphoric acid with a light-harvesting antenna, can enable enantioselective cycloadditions. researchgate.net

Table 2: Hypothetical [2+2] Photocycloaddition Reactions

| Alkene Partner | Sensitizer | Expected Product |

| Ethylene (B1197577) | Acetone | A bicyclo[3.2.0]heptane derivative with a carboxylic acid group. |

| Cyclopentene | Thioxanthone | A polycyclic system containing two fused five-membered rings and a four-membered ring. |

| Styrene | Ru(bpy)₃²⁺ | A phenyl-substituted bicyclo[3.2.0]heptane derivative, with potential for multiple diastereomers. |

Metal-Mediated and Organocatalytic Reactions Involving the Compound

The carboxylic acid moiety can act as a native directing group in transition metal-catalyzed C–H functionalization reactions. youtube.comrsc.org This strategy allows for the activation and functionalization of otherwise unreactive C–H bonds at positions remote from the directing group. For this compound, a palladium-catalyzed transannular γ-C–H arylation is a plausible transformation, analogous to reactions demonstrated on other cycloalkane carboxylic acids. nih.gov

The proposed catalytic cycle involves:

Coordination: The carboxylic acid coordinates to a palladium(II) catalyst.

C–H Activation: The palladium center activates a γ-C–H bond on the cyclopentene ring through a concerted metalation-deprotonation pathway, forming a six-membered palladacycle intermediate. This step is often facilitated by a specific ligand. nih.gov

Oxidative Addition: An aryl halide oxidatively adds to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: The aryl group and the alkyl group reductively eliminate, forming a new C-C bond and regenerating a Pd(II) species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated, completing the cycle.

This approach offers a powerful method for molecular editing, enabling the direct synthesis of complex functionalized carbocycles. nih.gov

Table 3: Potential Palladium-Catalyzed γ-C–H Arylation

| Aryl Halide Partner | Catalyst / Ligand System | Base | Expected Product |

| Iodobenzene | Pd(OAc)₂ / Quinuclidine-pyridone | K₂CO₃ | 4-Phenyl-3-methylcyclopent-1-ene-1-carboxylic acid |

| 4-Iodoanisole | Pd(OAc)₂ / Sulfonamide-pyridone | Ag₂CO₃ | 4-(4-Methoxyphenyl)-3-methylcyclopent-1-ene-1-carboxylic acid |

| 3-Bromopyridine | Pd(OAc)₂ / Acetate | Cs₂CO₃ | 3-Methyl-4-(pyridin-3-yl)cyclopent-1-ene-1-carboxylic acid |

Tertiary phosphines are highly effective nucleophilic catalysts that can activate α,β-unsaturated systems towards a variety of transformations. illinois.eduacs.org The general mechanism involves the initial conjugate addition of the phosphine (B1218219) to the β-carbon of this compound. This generates a zwitterionic β-phosphonium enolate intermediate. This intermediate can then act as a nucleophile or a Brønsted base to catalyze further reactions. illinois.edu

One important application is in [4+2] annulation (cycloaddition) reactions, where the α,β-unsaturated compound acts as a four-carbon building block. acs.org In this scenario, the phosphine-generated zwitterion behaves as a 1,4-dipole synthon. It can react with a suitable electrophilic two-carbon partner (a dienophile), such as an activated alkene, to construct a six-membered ring. The phosphine catalyst is eliminated in the final step to regenerate the double bond and release the cyclic product.

Table 4: Potential Phosphine-Catalyzed [4+2] Annulation

| Dienophile | Phosphine Catalyst | Solvent | Expected Product Class |

| Arylidenemalononitrile | PBu₃ | Toluene | Highly functionalized bicyclic system containing a cyclohexene (B86901) ring fused to the original cyclopentene. |

| N-Phenylmaleimide | PPh₃ | THF | A polycyclic adduct resulting from the cycloaddition across the maleimide (B117702) double bond. |

| Dimethyl acetylenedicarboxylate | HMPT | CH₂Cl₂ | A bicyclic system containing a 1,4-cyclohexadiene (B1204751) ring. |

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts capable of generating unique reactive intermediates from carbonyl compounds. nih.gov NHCs can catalyze reactions of α,β-unsaturated carboxylic acids by activating them in situ. researchgate.netrsc.org The NHC catalyst reacts with an activated form of the carboxylic acid (e.g., a mixed anhydride) to generate a key α,β-unsaturated acyl azolium intermediate. nih.gov

This acyl azolium is a highly reactive species that can participate in various cycloaddition reactions. For example, in a formal [3+3] cyclocondensation, the α,β-unsaturated acyl azolium acts as a three-carbon electrophilic partner. researchgate.net It can react with a three-atom nucleophilic partner, such as an enamine or a related species, to form a six-membered ring. The reaction proceeds through a cascade of Michael addition and subsequent intramolecular cyclization/acylation, ultimately leading to functionalized δ-lactams or dihydropyridinones with high enantioselectivity when a chiral NHC is used. researchgate.netrsc.org

Table 5: Potential NHC-Catalyzed [3+3] Cyclocondensation

| Nucleophilic Partner | Chiral NHC Precatalyst | Additive/Base | Expected Product Class |

| α-Amino ketone | Chiral triazolium salt | DBU | A chiral, fused pyrrolidinone derivative. researchgate.net |

| 3-Aminobenzofuran | Chiral imidazolium (B1220033) salt | K₂CO₃ | A benzofuran-fused δ-lactam containing a quaternary stereocenter. rsc.org |

| Alkylimine | Chiral triazolium salt | Cs₂CO₃ | A functionalized, chiral dihydropyridinone derivative. researchgate.net |

Copper-Catalyzed Reductive Trifluoromethylation

The introduction of a trifluoromethyl group (–CF3) into organic molecules is of significant interest in medicinal chemistry and materials science due to the unique properties it imparts. Copper-catalyzed reactions have emerged as a powerful tool for the trifluoromethylation of various substrates, including α,β-unsaturated carboxylic acids like this compound. This section explores the chemical reactivity and mechanistic aspects of the copper-catalyzed reductive trifluoromethylation of this specific substrate.

The reaction typically proceeds via a decarboxylative pathway, where the carboxylic acid moiety is replaced by a trifluoromethyl group, leading to the formation of a vinylic trifluoromethylated product. Various copper catalysts and trifluoromethylating agents can be employed, influencing the reaction efficiency and conditions.

A plausible reaction scheme for the copper-catalyzed reductive trifluoromethylation of this compound is presented below:

Reaction Scheme:

COOH

/C=C / \ CH2 CH-CH3 \ / CH2 (this compound)

C=C / CH2 CH-CH3 \ / CH2 (3-Methyl-1-(trifluoromethyl)cyclopent-1-ene)

Derivatives, Analogues, and Bioisosteric Replacements of 3 Methylcyclopent 1 Ene 1 Carboxylic Acid

Synthesis and Transformations of Substituted Cyclopentenecarboxylic Acid Derivatives

The synthesis of substituted cyclopentenecarboxylic acid derivatives can be achieved through various synthetic routes. One common approach involves the ring contraction of cyclohexane (B81311) precursors. This method can directly yield the desired cyclopentane (B165970) carboxylic acid or a closely related intermediate that can be readily converted to the final product. For instance, a cyclohexane diazoketone can be reacted with an amine, such as an alanine (B10760859) ester, to form the corresponding cyclopentane acid amide through a ring contraction process.

Another synthetic strategy involves the hydrative cyclization of 1,5-enynes bearing a terminal alkyne and a Michael acceptor moiety, catalyzed by ruthenium complexes, to produce cyclopentanone (B42830) derivatives. These ketones can then serve as intermediates for the synthesis of various cyclopentanecarboxylic acid derivatives. Furthermore, intramolecular radical cyclization of unsaturated carboxylic acids, initiated by Kolbe decarboxylation, provides another pathway to substituted carbocycles like cyclopentanes.

These synthetic methodologies allow for the introduction of a variety of substituents onto the cyclopentene (B43876) ring, enabling the exploration of structure-activity relationships. The resulting derivatives, such as 'Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-(4-(methylthio)benzoyl)-, (1R-cis)-', are complex molecules whose structures are confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. ontosight.ai

Cyclopentane-1,3-diones as Carboxylic Acid Isosteres

Cyclopentane-1,3-diones have emerged as a novel and effective isostere for the carboxylic acid functional group. nih.govacs.org Isosteres are atoms or groups of atoms that exhibit similar physicochemical properties, and their substitution can lead to improved biological activity, selectivity, and pharmacokinetic profiles. The utility of cyclopentane-1,3-diones as carboxylic acid surrogates stems from their comparable pKa values. nih.govacs.org

For example, cyclopentane-1,3-dione (CPD) and its 2-methyl derivative have reported pKa values of 4.4 and 4.7, respectively, which are in the typical range of carboxylic acids. nih.govacs.org This acidity, combined with tunable lipophilicity and structural versatility, makes the cyclopentane-1,3-dione moiety a valuable tool in medicinal chemistry. nih.govresearchgate.net

Studies have shown that cyclopentane-1,3-diones can effectively mimic the carboxylic acid group in biological systems. acs.org The physicochemical properties of a series of cyclopentane-1,3-dione congeners have been compared with their carboxylic acid and tetrazole-bearing counterparts. These investigations revealed that in addition to their intrinsic acidity, cyclopentane-1,3-diones can form stable 1:1 salt complexes with amidines, similar to carboxylic acids. researchgate.net

To demonstrate their practical application, derivatives of a known thromboxane (B8750289) A2 (TP) receptor antagonist were synthesized, where the carboxylic acid group was replaced by mono- and disubstituted cyclopentane-1,3-dione units. acs.orgnih.gov These analogues exhibited potent nanomolar inhibitory activity, comparable to the parent carboxylic acid compound, confirming that the cyclopentane-1,3-dione moiety can serve as an effective bioisostere. acs.orgresearchgate.net

Table 1: Physicochemical Properties of Cyclopentane-1,3-dione

| Property | Value |

| Melting Point | 149-151 °C sigmaaldrich.comchemicalbook.com |

| Density | 1.37 g/cm³ wikipedia.org |

| Appearance | White to cream crystalline powder chemicalbook.com |

| Solubility | Very soluble in water chemicalbook.com |

Conformationally Restricted Cyclic Beta-Amino Acid Analogues

Conformationally restricted cyclic β-amino acids are valuable building blocks in medicinal chemistry, particularly for the synthesis of peptidomimetics. nih.gov Incorporating these structures into peptides can enhance metabolic stability and induce specific secondary structures, such as turns or helices, which can lead to improved biological activity. nih.govresearchgate.net

The synthesis of these analogues often involves stereoselective methods to control the spatial arrangement of substituents on the cyclopentane ring. researchgate.net One synthetic approach involves a Ring Closing Metathesis of a polysubstituted diene intermediate, followed by a stereoselective aza-Michael functionalization of the resulting cyclopent-1-ene-1-carboxylic acid ester. researchgate.net This strategy allows for the preparation of highly functionalized polyhydroxylated cyclopentane β-amino acids from readily available starting materials like hexoses. researchgate.net

The rigid cyclic structure of these β-amino acids restricts their conformational freedom, which is a desirable feature in drug design for achieving higher potency and selectivity. researchgate.net

Protected Derivatives and Their Synthetic Utility (e.g., Boc-protected forms)

In the multi-step synthesis of complex molecules containing the 3-methylcyclopent-1-ene-1-carboxylic acid scaffold, the use of protecting groups is often essential. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amino functionalities due to its stability under various reaction conditions and its ease of removal under acidic conditions.

For instance, in the synthesis of heterocyclic amino acid derivatives, N-Boc protected piperidine (B6355638) acids are converted to β-keto esters, which are key intermediates. nih.gov This protection strategy prevents unwanted side reactions of the amino group while other parts of the molecule are being modified. The resulting Boc-protected ester forms of these novel heterocyclic amino acids serve as versatile building blocks for further synthetic transformations. nih.gov

The synthesis of 1-tert-butoxycarbonylamino-cyclopent-3-enecarboxylic acid from 3-cyclopentene-1-carboxylic acid methyl ester highlights the utility of Boc protection in the preparation of functionalized cyclopentene derivatives.

Acylamino-Substituted Fused Cyclopentanecarboxylic Acid Derivatives

Acylamino-substituted fused cyclopentanecarboxylic acid derivatives represent a class of compounds with significant potential as pharmaceutical active compounds. google.comgoogle.com These molecules are characterized by a cyclopentane ring fused to another ring system, with an acylamino substituent attached.

These compounds have been investigated as inhibitors of the endothelial differentiation gene receptor 2 (Edg-2, also known as LPA1 receptor), which is activated by lysophosphatidic acid (LPA). google.com Inhibition of this receptor has therapeutic implications for various diseases. The synthesis of these complex fused systems requires specialized synthetic methodologies to construct the bicyclic core and introduce the necessary functional groups.

Other Alicyclic and Heterocyclic Carboxylic Acid Analogues

The core structure of this compound can be modified by replacing the cyclopentene ring with other alicyclic or heterocyclic systems to create a diverse range of analogues. For example, cyclopropane (B1198618) carboxylic acid derivatives are known for their bioactivity and have applications as regulators of ethylene (B1197577) biosynthesis in plants. ffhdj.com

The synthesis of these analogues often involves catalytic systems, such as copper(I) salts, to facilitate the formation of the small carbocyclic rings under mild conditions. ffhdj.com Similarly, heterocyclic carboxylic acids, where the cyclopentane ring is replaced by a heterocycle, are also of interest in medicinal chemistry. These modifications can significantly alter the electronic and steric properties of the molecule, leading to new biological activities.

Stereochemistry and Isomerism of 3 Methylcyclopent 1 Ene 1 Carboxylic Acid and Its Analogues

Chiral Centers and Enantiomeric Purity Assessment in Asymmetric Synthesis

The carbon atom at the 3-position of the cyclopentene (B43876) ring in 3-methylcyclopent-1-ene-1-carboxylic acid, which bears the methyl group, is a stereocenter. This gives rise to the existence of two enantiomers, the (R)- and (S)-forms. The synthesis of a single enantiomer, a process known as asymmetric synthesis, is of significant interest in organic chemistry and pharmaceutical development, as different enantiomers can exhibit distinct biological activities.

The assessment of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical step in asymmetric synthesis. uvic.ca This is achieved by producing a new stereogenic center on an achiral molecule, which results in two enantiomeric transition states of equal energy and, consequently, two enantiomeric products in equal amounts. uvic.ca When an existing chiral center is present, the two possible transition states are diastereomeric and can have different energies, allowing one isomer of the new stereogenic center to be produced in a larger amount. uvic.ca

Several strategies are employed for the asymmetric synthesis of chiral cyclopentene derivatives. One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, enantiopure oxazolidinones, often derived from naturally occurring amino acids, can serve as effective chiral auxiliaries in reactions like enolate alkylation and aldol (B89426) reactions. uvic.ca Another strategy is the use of chiral reagents or catalysts, which can directly induce enantioselectivity in a reaction with an achiral starting material. uvic.ca

The determination of enantiomeric excess is typically performed using techniques such as chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

| Method | Principle | Application Example |

|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective transformations. | Use of enantiopure oxazolidinones in the synthesis of chiral carboxylic acids. uvic.ca |

| Chiral Reagents/Catalysts | Use of chiral reagents or catalysts to create a chiral environment that favors the formation of one enantiomer. | CBS reagent for chiral reductions; Sharpless asymmetric epoxidation. uvic.ca |

| Chiral Chromatography | Separation of enantiomers based on their differential interactions with a chiral stationary phase. | HPLC or GC analysis to determine enantiomeric excess. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for quantification of enantiomers. | Determination of enantiomeric purity of chiral alcohols and carboxylic acids. |

Diastereomeric Relationships in Substituted Systems

When additional substituents are introduced onto the cyclopentene ring of this compound, the possibility of diastereomerism arises. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For example, the introduction of a second substituent on the ring can lead to cis and trans isomers, which are a type of diastereomer.

The stereochemical outcome of reactions involving substituted cyclopentene systems is often governed by diastereoselectivity, where one diastereomer is preferentially formed over others. This selectivity can be influenced by a variety of factors, including the steric hindrance of existing substituents, the geometry of the transition state, and the nature of the reagents and reaction conditions.

In the synthesis of highly substituted cyclohexanones, for instance, a cascade inter–intramolecular double Michael strategy has been shown to proceed with complete diastereoselectivity in many cases. beilstein-journals.org Similarly, the deprotonation and alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid have been found to be completely stereoselective under various conditions. rsc.org These examples from related cyclic systems highlight the principles that would govern the diastereoselective synthesis of substituted this compound analogues. The relative orientation of the methyl group and the carboxylic acid group, as well as any other substituents, will define the diastereomeric relationship.

| Factor | Description |

|---|---|

| Steric Hindrance | The spatial arrangement of existing substituents can block or favor the approach of a reagent from a particular face of the molecule. |

| Transition State Geometry | The conformation of the molecule in the transition state can influence the stereochemical outcome of the reaction. |

| Reagent Control | The choice of reagents can dictate the stereoselectivity of a reaction. |

| Reaction Conditions | Parameters such as temperature and solvent can affect the diastereomeric ratio of the products. |

Regioisomeric Considerations of the Methyl Group and Double Bond Position

Regioisomers are constitutional isomers that have the same functional groups but differ in their positions. In the context of this compound, several regioisomers are possible by varying the position of the methyl group and the double bond within the cyclopentene ring.

For instance, moving the methyl group to a different carbon atom results in isomers such as 2-methylcyclopent-1-ene-1-carboxylic acid and 4-methylcyclopent-1-ene-1-carboxylic acid. chemsynthesis.comnih.gov Shifting the position of the double bond while keeping the methyl group at the 3-position is also possible, though less common due to stability considerations. The position of the double bond in conjugation with the carboxylic acid group is generally more stable.

The synthesis of a specific regioisomer requires careful selection of starting materials and reaction pathways. For example, the synthesis of 1-methylcyclopent-1-ene-4-carboxylic acid can be achieved through the saponification and decarboxylation of diethyl 1-methylcyclopent-1-ene-4,4-dicarboxylate. prepchem.com

| Compound Name | Position of Methyl Group | Position of Double Bond |

|---|---|---|

| This compound | 3 | 1 |

| 2-Methylcyclopent-1-ene-1-carboxylic acid chemsynthesis.com | 2 | 1 |

| 4-Methylcyclopent-1-ene-1-carboxylic acid nih.gov | 4 | 1 |

| 1-Methylcyclopent-2-ene-1-carboxylic acid biosynth.com | 1 | 2 |

Conformational Analysis of the Cyclopentene Ring Systems

The cyclopentene ring is not planar and adopts puckered conformations to relieve ring strain, primarily torsional strain. libretexts.org The two most common conformations for cyclopentane (B165970) rings are the "envelope" and "half-chair" (or "twist") conformations. ic.ac.ukmasterorganicchemistry.com

In the envelope conformation , four of the carbon atoms are in a plane, while the fifth carbon is out of the plane, resembling an open envelope. libretexts.org This conformation reduces torsional strain by allowing some of the bonds to be in a nearly staggered arrangement. libretexts.org

The half-chair or twist conformation has two adjacent atoms displaced in opposite directions from the plane of the other three atoms. ic.ac.uk This conformation can also alleviate torsional strain.

The presence of substituents on the cyclopentene ring, such as the methyl and carboxylic acid groups in this compound, influences the conformational preference. The substituents will preferentially occupy positions that minimize steric interactions. For example, larger substituents tend to favor equatorial-like positions in the puckered conformations to reduce steric strain. The specific conformation adopted by this compound and its analogues will be a balance between minimizing angle strain, torsional strain, and steric interactions between the substituents. The conformational dynamics of these ring systems are important as they can affect the reactivity and biological activity of the molecule.

| Conformation | Description | Key Feature |

|---|---|---|

| Envelope libretexts.org | Four carbon atoms are coplanar, and the fifth is out of the plane. libretexts.org | Reduces torsional strain. libretexts.org |

| Half-Chair (Twist) ic.ac.uk | Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. ic.ac.uk | Alleviates torsional strain. |

Advanced Spectroscopic and Chromatographic Characterization of 3 Methylcyclopent 1 Ene 1 Carboxylic Acid

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-performance liquid chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of components in a mixture. These methods are particularly well-suited for the analysis of non-volatile compounds like carboxylic acids. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure.

In the context of 3-Methylcyclopent-1-ene-1-carboxylic acid, reversed-phase HPLC and UPLC are the most common approaches. In this mode, a nonpolar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier to suppress the ionization of the carboxylic acid group. UPLC, by utilizing smaller particle sizes in the stationary phase (typically sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity.

The enantiomeric separation of this compound, which possesses a chiral center at the 3-position, can be achieved using chiral HPLC. This specialized technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the resolution of racemic carboxylic acids.

| Parameter | HPLC Conditions | UPLC Conditions | Chiral HPLC Conditions |

|---|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid | Hexane:Isopropanol with Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm | UV at 220 nm |

| Hypothetical Retention Time | ~ 5.8 min | ~ 2.1 min | Enantiomer 1: ~ 7.2 min, Enantiomer 2: ~ 8.5 min |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. The resulting IR spectrum provides a "fingerprint" of the molecule, with characteristic peaks indicating the presence of specific functional groups. For this compound, the IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak between 1680 and 1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the carboxylic acid, which is conjugated with the C=C double bond. The C=C stretching vibration is expected to appear in the 1620-1680 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 (very broad) |

| Carboxylic Acid (C=O) | Stretching (conjugated) | 1680 - 1710 |

| Alkene (C=C) | Stretching | 1620 - 1680 |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in a molecule. For this compound, the presence of a conjugated system (the C=C double bond conjugated with the C=O group of the carboxylic acid) results in a π → π* electronic transition. This is expected to give rise to an absorption maximum in the UV region, typically around 200-250 nm. The exact λmax can be influenced by the solvent used for the analysis.

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | C=C-C=O | ~ 215 - 230 |

Computational and Theoretical Studies of 3 Methylcyclopent 1 Ene 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-Methylcyclopent-1-ene-1-carboxylic acid. These calculations provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions. scirp.org

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing carboxylic acid group conjugated with the double bond is expected to lower the LUMO energy, making the double bond susceptible to nucleophilic attack.

Electrostatic potential maps can also be generated to visualize electron-rich and electron-poor regions of the molecule. These maps are valuable for predicting sites of electrophilic and nucleophilic attack. Data-driven approaches, sometimes using graph neural networks, are emerging to rapidly predict such DFT-level descriptors for large sets of molecules, including carboxylic acids. rsc.orgmit.edu

Table 1: Predicted Electronic Properties of this compound (Illustrative DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures molecular polarity, influencing solubility and intermolecular forces. |

| Electron Density on C=C | High | Indicates a likely site for electrophilic addition reactions. |

| Electron Deficiency on Carbonyl C | High | Indicates a likely site for nucleophilic attack. |

Note: These are typical values for similar organic molecules and serve as an illustration of properties derived from quantum chemical calculations.

Molecular Dynamics and Simulation of Conformational Behavior

The five-membered ring of this compound is not planar and exhibits conformational flexibility. Unlike the more rigid chair conformation of cyclohexane (B81311), cyclopentane (B165970) and its derivatives exist in a dynamic equilibrium between two primary puckered conformations: the "envelope" (E) and the "twist" (T) form. acs.orgmaricopa.edu These conformers can easily interconvert through a low-energy process known as pseudorotation. acs.org

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. mdpi.com By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations, the energy barriers between them, and the influence of the substituents (the methyl and carboxylic acid groups) on the ring's puckering. researchgate.net For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric strain and unfavorable torsional interactions. maricopa.edu The presence of the double bond in the cyclopentene (B43876) ring introduces some rigidity, restricting the possible conformations compared to a saturated cyclopentane ring. The most stable conformation will likely involve the methyl group adopting a pseudo-equatorial position to minimize steric hindrance. acs.org

Table 2: Relative Energies of Cyclopentene Ring Conformations (Illustrative)

| Conformation | Description | Relative Energy (kcal/mol) |

| Envelope (E) | One atom is out of the plane formed by the other four. | 0.2 - 0.5 |

| Twist (T) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | 0.0 (Reference) |

| Planar | All five ring atoms lie in the same plane. | ~5.0 (Transition State) |

Note: The relative energies can vary significantly based on the substitution pattern. The planar form represents a high-energy transition state for interconversion.

Structure-Activity/Property Relationship Modeling (SAR/SPR)

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. nih.gov These models are fundamental in drug discovery and materials science for prioritizing which novel compounds to synthesize and test. escholarship.org

Quantitative Structure-Property Relationship (QSPR) models can predict key physicochemical properties for analogues of this compound. nih.gov Properties such as lipophilicity (logP), aqueous solubility (logS), and acid dissociation constant (pKa) are critical for determining a molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion - ADME). escholarship.orgescholarship.org These models use calculated molecular descriptors (e.g., molecular weight, surface area, polarizability, atom counts) to build a statistical relationship with experimentally determined properties. By creating a library of virtual analogues of this compound (e.g., by varying the position of the methyl group or adding other substituents), their properties can be rapidly estimated before synthesis.

Table 3: Computationally Predicted Physicochemical Properties for this compound and a Hypothetical Analogue

| Compound | Molecular Formula | MW ( g/mol ) | Predicted logP | Predicted pKa |

| This compound | C₇H₁₀O₂ | 126.15 nih.gov | 1.5 nih.gov | ~4.5 |

| 3-Ethylcyclopent-1-ene-1-carboxylic acid (Analogue) | C₈H₁₂O₂ | 140.18 | 1.9 | ~4.6 |

Note: Properties are derived from computational prediction tools and databases like PubChem. nih.govnih.gov

To understand how this compound might function as a biologically active agent, computational methods like molecular docking are employed. jbcpm.com Docking algorithms predict the preferred orientation of a ligand when bound to a target receptor, typically a protein, to form a stable complex. semanticscholar.org The process involves placing the ligand into the binding site of the protein and scoring the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.netnih.gov

For this compound, the carboxylic acid group is a key feature for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The cyclopentene ring provides a rigid scaffold that positions the functional groups correctly, while the methyl group can fit into hydrophobic pockets. nih.gov The results of docking studies can guide the design of more potent analogues by suggesting structural modifications that improve binding affinity. researchgate.net

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry, especially DFT, is a cornerstone for elucidating the mechanisms of organic reactions. rsc.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. rsc.orgrsc.org This allows chemists to understand the feasibility of a reaction, predict its products, and explain observed selectivity. mdpi.com

For a molecule like this compound, computational studies could be used to investigate various reactions, such as:

Cycloadditions: The double bond can participate in [3+2] or Diels-Alder reactions. Calculations can determine whether the reaction is concerted or stepwise and predict the stereochemical outcome. mdpi.com

Michael Additions: The conjugated system makes the C=C bond susceptible to conjugate addition by nucleophiles. DFT can model the transition state of the nucleophilic attack. rsc.org

Electrophilic Additions: The reaction of the alkene with electrophiles can be modeled to understand the regioselectivity (i.e., why the electrophile adds to a specific carbon).

By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. mdpi.com These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. nih.gov

Patent Landscape and Intellectual Property Pertaining to 3 Methylcyclopent 1 Ene 1 Carboxylic Acid

Analysis of Synthetic Process Patents

While patents detailing the direct synthesis of 3-Methylcyclopent-1-ene-1-carboxylic acid are not prevalent, the patent literature for its precursors and structural analogs provides significant insight into protected synthetic strategies. A key precursor, 3-methyl-cyclopentanone, is the subject of patents focused on environmentally friendly and high-yield production methods. For instance, Chinese patent CN103086858A discloses a method for synthesizing 3-methyl-cyclopentanone from 5-hydroxymethyl furfural (B47365) using a supported catalyst and water as a solvent. google.com This process is noted for its low toxicity, low cost, and the recyclability of the catalyst, achieving a conversion of over 98% and selectivity of over 75%. google.com

The conversion of such ketone precursors to the final carboxylic acid product involves established, patentable chemical transformations. Patents covering the oxidative cleavage of cyclic ketones to form dicarboxylic acids, such as US patent 3,356,722, describe processes using a base-solvent system to achieve this transformation, which would be a subsequent step in a potential patented synthesis. google.com Furthermore, patents like WO1987003278A2, which describes the preparation of cyclopentanecarboxylic acid derivatives from cyclohexane (B81311) compounds via ring contraction, highlight another innovative, patentable approach to forming the core cyclopentane (B165970) ring structure. google.com

A plausible patented synthetic route, inferred from the existing patent landscape, would likely involve the following key stages:

Formation of a Substituted Cyclopentanone (B42830): Utilizing green chemistry principles, such as the catalytic conversion of biomass-derived furfural to 3-methyl-cyclopentanone. google.com

Introduction of the Carboxylic Acid Moiety: This could be achieved through various patented methods, including oxidation or other functional group transformations of the cyclopentanone ring.

Creation of the Double Bond: A final step to introduce the unsaturation in the ring, resulting in the target molecule, this compound.

Overview of Patented Derivative Structures and Their Non-Clinical Applications

The patent activity for derivatives of this compound is primarily concentrated in non-clinical applications, particularly in the agrochemical and materials science sectors. The core cyclic carboxylic acid structure serves as a versatile scaffold for creating molecules with specific biological or chemical properties.

In the field of agrochemicals, derivatives of cyclic carboxylic acids are extensively patented as herbicides and insecticides. nih.gov For example, patents have been granted for cyclopropane (B1198618) carboxylic acid derivatives that demonstrate potent insecticidal activity. google.com These patents often cover a broad range of ester derivatives, where modifications to the alcohol portion of the ester fine-tune the compound's efficacy and spectrum of activity against various pests. The patent WO2018201272A1 describes processes for manufacturing carboxylic acid derivatives that are valuable intermediates in the synthesis of agrochemical compounds, emphasizing the importance of efficient and low-waste production methods. google.com

In materials science, carboxylic acids and their derivatives are patented for their role in polymer production and the formulation of building materials. patsnap.comjustia.com They can be used as monomers or modifiers in the synthesis of polyesters and polyamides to improve properties like thermal stability and mechanical strength. patsnap.com Patents in this area also cover the use of carboxylic acid derivatives in cementitious compositions and other construction materials to act as superplasticizers or to improve moisture resistance. justia.com

Below is a table summarizing representative patented derivative structures and their non-clinical applications, based on the broader class of cyclic carboxylic acids.

| Derivative Structure Class | General Structure | Patented Non-Clinical Application | Key Innovation/Function |

|---|---|---|---|

| Cyclopropane Carboxylic Acid Esters | Cyclopropane ring with a carboxylic ester group and other substituents | Agrochemicals (Insecticides, Herbicides) nih.govgoogle.com | Acts as a potent biocide for pest control in agricultural settings. |

| Polymer-Integrated Carboxylic Acids | Carboxylic acid moiety incorporated into a polymer backbone | Specialty Polymers, Materials Science patsnap.com | Enhances polymer properties such as thermal stability and mechanical strength. |

| Carboxylic Acid-Based Admixtures | Carboxylic acid derivatives formulated for specific material blends | Construction Materials (e.g., cement additives) justia.com | Improves properties of building materials, such as fluidity (superplasticizers) or moisture resistance. |

Intellectual Property Trends and Innovation Hotspots in Cyclic Carboxylic Acids

The broader patent landscape for cyclic carboxylic acids reveals several key trends and areas of intense innovation. These trends reflect a move towards more sustainable and efficient chemical manufacturing, as well as the application of these compounds in advanced technologies.

One of the most significant trends is the focus on Green Chemistry and Sustainable Synthesis . There is a clear drive to develop manufacturing processes that are more environmentally friendly. This is evident in patents that describe:

Catalytic Processes: A shift away from stoichiometric reagents to catalytic methods that reduce waste and improve efficiency. google.comrsc.org

Bio-based Production: The use of renewable feedstocks, such as biomass, to produce carboxylic acids and their precursors. patsnap.com

Waste Reduction: Innovations aimed at minimizing byproducts, particularly inorganic salt waste, which can be difficult to dispose of. google.com

Another major innovation hotspot is the application of cyclic carboxylic acids in Smart Materials and Advanced Polymers . patsnap.com Researchers are patenting novel polymers that incorporate carboxylic acid functionalities to create materials with responsive or enhanced properties. This includes materials with improved thermal and mechanical characteristics, as well as those designed for specific environmental applications like biodegradable plastics. patsnap.com